REACTION_SMILES
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[CH2:20]([CH2:21][CH2:22][CH3:23])[Br:24].[CH3:25][S:26](=[O:27])[CH3:28].[K+:19].[OH-:18].[OH2:29].[OH:1][c:2]1[cH:3][c:4]([NH:5][C:6]([c:7]2[c:8]([CH3:13])[cH:9][cH:10][cH:11][cH:12]2)=[O:14])[cH:15][cH:16][cH:17]1>>[O:1]([c:2]1[cH:3][c:4]([NH:5][C:6]([c:7]2[c:8]([CH3:13])[cH:9][cH:10][cH:11][cH:12]2)=[O:14])[cH:15][cH:16][cH:17]1)[CH2:20][CH2:21][CH2:22][CH3:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C(=O)Nc1cccc(O)c1
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Name
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Type
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product
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Smiles
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CCCCOc1cccc(NC(=O)c2ccccc2C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |